molecular formula C10H13ClFNO2 B1426306 (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride CAS No. 457654-69-2

(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride

Cat. No. B1426306
M. Wt: 233.67 g/mol
InChI Key: QTBXLWIDAKRUBJ-FVGYRXGTSA-N
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Description

“(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride” is a chemical compound. It is similar to “ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride” which has a molecular weight of 373.59 . Another similar compound is “®-2-Amino-3-(2-fluorophenyl)propanoic acid” which is a phenylalanine derivative .


Molecular Structure Analysis

The molecular structure of similar compounds like “ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride” includes 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 primary amine .


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride” are not available, similar compounds like pinacol boronic esters have been used in catalytic protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride” include a molecular weight of 282.14 and it appears as a solid powder .

Scientific Research Applications

Antidepressive Activity

One study focused on the synthesis of 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound closely related to (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride. The compound was tested for its antidepressant activities in mice, suggesting potential applications in the field of mental health treatments (Yuan, 2012).

Radiopharmaceutical Applications

Automated synthesis of 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid, a compound related to (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride, was developed for PET imaging of sphingosine-1 phosphate receptor 1. This highlights its application in diagnostic imaging and potentially in oncology (Luo et al., 2019).

Cardiovascular Pharmacology

A study evaluated the cardiovascular effects of various analogs of indorenate, including methyl 3-amino-(1H-indol-3-yl) propanoate hydrochloride, a compound structurally similar to the subject chemical. This research provides insights into the potential applications of such compounds in cardiovascular pharmacology (Pérez-Alvarez et al., 1999).

Antitumor Activities

(S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate, an analog of the subject compound, was synthesized and tested for antitumor activities, indicating potential applications in cancer research (Xiong Jing, 2011).

Biocatalysis in Drug Research

β-Amino acids, including S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate of (S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride, have wide applications in drug research. This study highlights the role of such compounds in the development of treatments for conditions like premature ejaculation (Li et al., 2013).

Safety And Hazards

Safety information for similar compounds like “ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

methyl (2S)-2-amino-3-(2-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBXLWIDAKRUBJ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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